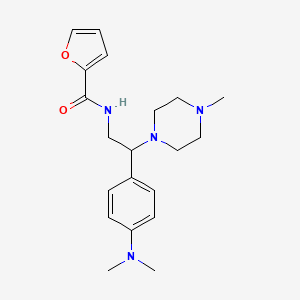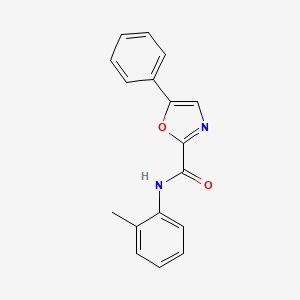
1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide” is a chemical compound with the CAS Number: 2055840-20-3 and Linear Formula: C18H16N2O2 . It has a molecular weight of 292.34 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has been reported in the literature . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields . This methodology can be adaptable for the derivatization of other less reactive carboxylate species .Molecular Structure Analysis
The IUPAC name of the compound is 1,2-dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide . The InChI Code is 1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 292.34 and its linear formula is C18H16N2O2 .Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is used in the field of chemical synthesis . It has a molecular weight of 292.34 and its IUPAC name is 1,2-dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide . It is available in a white to yellow solid form .
Green and Efficient Synthetic Methodology
A study has been conducted on a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
Anti-Inflammatory Agent
A novel 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative has been identified as an effective anti-inflammatory agent . This discovery has laid a foundation for the further development of agents to treat Acute Lung Injury (ALI) and sepsis .
Antibacterial Potential
The 4-quinolone scaffold, which includes 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, holds significant relevance in medicinal chemistry . Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . They have been reported for their antibacterial potential .
Antiviral Potential
4-Quinolone-3-carboxamides have been explored for their antiviral potential . They have been used in the production of quinolone antibiotics .
Anti-Proliferative Agent
4-Quinolone-3-carboxamides have been explored for their anti-proliferative potential . They have been used in the treatment of various types of cancer .
Tyrosine Kinase Inhibition
4-Quinolone-3-carboxamides have been explored for their potential in tyrosine kinase inhibition . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes .
Anti-Inflammatory Potential via Cannabinoid Receptor 2 Ligand
4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential via Cannabinoid receptor 2 ligand . This receptor is known to play a role in the regulation of inflammation and pain .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its therapeutic potential, given that 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . Additionally, the synthetic methodology used for its synthesis could be adapted for the derivatization of other less reactive carboxylate species .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit tankyrase (tnks1 and 2), which may reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .
Mode of Action
It has been found to significantly inhibit the expression of pro-inflammatory cytokines interleukin 6 (il-6) and tumor necrosis factor-α (tnf-α) in lipopolysaccharide (lps)-induced j774a1, THP-1, and LX-2 cells . It also inhibits the activation of the NF-κB pathway .
Biochemical Pathways
The compound appears to affect the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival . By inhibiting this pathway, the compound may reduce inflammation and potentially inhibit tumorigenesis.
Pharmacokinetics
The compound has demonstrated favorable pharmacokinetic properties with a half-life (T1/2) value of 11.8 hours and a bioavailability (F) value of 36.3% .
Result of Action
The administration of this compound in vivo significantly improved symptoms in LPS-induced acute lung injury (ALI) mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration . Additionally, in vivo administration of the compound significantly promoted survival in LPS-induced sepsis mice .
Propiedades
IUPAC Name |
1,2-dimethyl-4-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFTROAZHZOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


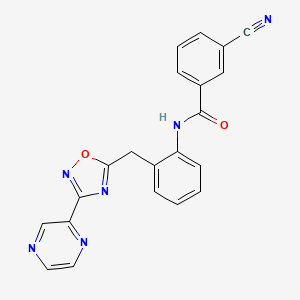
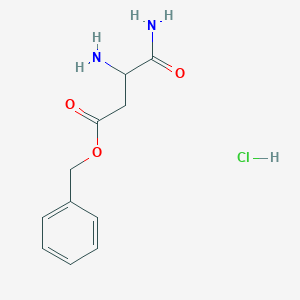
![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
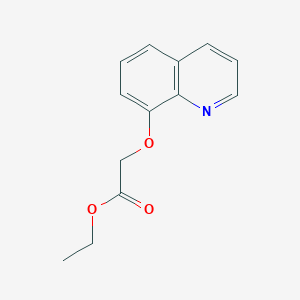
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)
